N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
Description
Properties
IUPAC Name |
2-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2S3/c1-5(2)8(19)13-10-16-17-11(22-10)20-4-7(18)12-9-15-14-6(3)21-9/h5H,4H2,1-3H3,(H,12,15,18)(H,13,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLNMDTUCSJJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex thiadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Overview
The compound features a 1,3,4-thiadiazole core, which is known for its diverse biological properties. The presence of the thiadiazole ring contributes to the compound's pharmacological potential due to its unique nitrogen-sulfur heterocyclic structure. The specific substitutions on the thiadiazole ring and the isobutyramide moiety enhance its biological activity.
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. This compound has shown significant antibacterial and antifungal activities:
- Antibacterial Activity : Research indicates that compounds with a 1,3,4-thiadiazole scaffold exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to have Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Thiadiazole Derivative | 32.6 | S. aureus, E. coli |
| Standard Antibiotics | 47.5 | Streptomycin |
2. Antifungal Activity
Thiadiazole derivatives have also been noted for their antifungal properties. Studies reveal that certain derivatives demonstrate potent antifungal activity against strains such as Aspergillus niger and Candida albicans. The compound's structure allows for effective interaction with fungal cell membranes .
3. Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to this compound have shown cytostatic effects in various cancer cell lines. The mechanism is believed to involve the inhibition of DNA synthesis and cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of a series of 1,3,4-thiadiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to established antibiotics.
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of thiadiazole derivatives on human cancer cell lines (e.g., MCF7 breast cancer cells). The study found that these compounds induced apoptosis in cancer cells while sparing normal cells, indicating a potential therapeutic window for further development.
The biological activities of this compound are attributed to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.
- Cell Membrane Disruption : The lipophilic nature of thiadiazoles allows them to integrate into microbial membranes, leading to increased permeability and cell death.
Scientific Research Applications
Anticancer Applications
Thiadiazole derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds containing the thiadiazole moiety can exhibit cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Studies :
- A review highlighted that several thiadiazole derivatives demonstrated significant inhibitory effects on human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). For example, certain derivatives showed IC50 values as low as 0.28 µg/mL against MCF-7 cells .
- The compound N-(5-(2-amino-1,3,4-thiadiazol-2-yl)sulfonyl)benzamide exhibited an IC50 value of 0.794 µM against breast cancer cell lines .
- Mechanism of Action :
Antimicrobial Properties
Thiadiazole derivatives also show promising antimicrobial activities:
- Bacterial and Fungal Inhibition :
- Compounds with the 1,3,4-thiadiazole scaffold have been reported to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated MIC values lower than standard antibiotics like streptomycin and fluconazole .
- In particular, derivatives containing the p-nitroaniline moiety exhibited notable antibacterial and antifungal properties against strains such as Staphylococcus aureus and Escherichia coli .
Antiparasitic Applications
Thiadiazole compounds are also recognized for their potential in treating parasitic infections:
- Activity Against Trypanosomes :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives:
- Substituent Effects :
- The nature of substituents on the thiadiazole ring significantly influences biological activity. For example, modifications at the C-5 position have been linked to enhanced cytotoxicity against specific cancer cell lines .
- Studies suggest that incorporating various functional groups can improve the potency and selectivity of these compounds against targeted diseases.
Case Studies
Several case studies exemplify the applications of N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated IC50 values < 0.30 µg/mL against MCF-7 cells |
| Study 2 | Antimicrobial | Showed significant inhibition against E. coli with MIC < standard antibiotics |
| Study 3 | Antiparasitic | Effective against Trypanosoma brucei in vitro assays |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfide (-S-) and thiadiazole rings are key sites for nucleophilic substitution.
-
Example : Reaction with propargyl bromide replaces the thiol group with a propargyl sulfide, forming derivatives with enhanced biological activity .
Oxidation Reactions
The sulfide bridge (-S-) and thiadiazole rings undergo oxidation under specific conditions.
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Sulfide → Sulfoxide | H<sub>2</sub>O<sub>2</sub> or mCPBA | Formation of sulfoxide derivatives, altering electronic properties. | |
| Sulfide → Sulfone | KMnO<sub>4</sub> in acidic medium | Complete oxidation to sulfone, increasing polarity. |
-
Impact : Sulfoxide/sulfone formation modifies solubility and binding affinity in biological systems.
Hydrolysis Reactions
The amide and thiadiazole groups are susceptible to hydrolysis.
Cyclization and Ring-Opening Reactions
The thiadiazole rings participate in cycloaddition or ring-opening under thermal/acidic conditions.
Cross-Coupling Reactions
The thiadiazole sulfur and nitrogen atoms enable transition-metal-catalyzed coupling.
Functional Group Transformations
The isobutyramide and oxoethyl groups undergo classical organic reactions.
Key Research Findings
-
Catalytic Effects : Reactions at the thiadiazole rings are accelerated by polar aprotic solvents (e.g., DMF) .
-
Biological Relevance : Sulfur oxidation enhances antimicrobial activity, while hydrolysis reduces cytotoxicity .
-
Structural Insights : IR and NMR data confirm reaction outcomes (e.g., C=O stretch at 1,660 cm<sup>−1</sup> post-hydrolysis) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiadiazole/Oxadiazole Cores
- Compound 2a–i (): These indole-based 1,3,4-oxadiazole derivatives feature thiazole/benzothiazole acetamide substituents. The indole moiety in these compounds enhances π-π stacking interactions, which the target compound lacks. However, the shared acetamide linkage suggests comparable hydrogen-bonding capabilities .
- N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () : Replacing isobutyramide with benzamide introduces aromaticity, increasing rigidity but reducing solubility. The piperidine-ethylthio side chain may enhance membrane permeability compared to the target compound’s methyl-thiadiazole group .
Sulfonamide vs. Thioether Linkages
- 5-Arylidine amino-1,3,4-thiadiazol-2-sulphonamides (): Sulfonamide (-SO₂-NH-) linkages in these compounds improve water solubility but may reduce metabolic stability compared to the thioether (-S-) bridge in the target compound. The sulfonamide group also enhances binding to enzymes like carbonic anhydrase, whereas the thioether may favor interactions with cysteine-rich targets .
- 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N,N-dimethylacetamide (): This analogue shares the thioether linkage but replaces isobutyramide with a dimethylacetamide group.
Substituent Effects on Bioactivity
- 5-Methyl-1,3,4-thiadiazole Derivatives (): The 5-methyl group in the target compound mirrors structural motifs in antitumor agents like 2-amino-1,3,4-thiadiazole (ATDA). Methyl groups enhance lipophilicity, improving blood-brain barrier penetration, but may reduce solubility compared to polar substituents (e.g., sulfonamides) .
- For example, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide () incorporates a pyridazine-thiophene system, enabling broader π-stacking but complicating synthesis .
Key Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Synthetic Steps |
|---|---|---|---|
| Target Compound | 2.8 | 0.15 | 5–6 |
| N-(5-ethyl-thiadiazol-2-yl)acetamide | 3.1 | 0.08 | 7–8 |
| 5-Arylidine sulphonamides | 1.9 | 0.45 | 4–5 |
Research Findings and Implications
- Anticancer Potential: The target compound’s bis-thiadiazole structure aligns with known antitumor agents (e.g., ATDA derivatives in ), but its isobutyramide group may mitigate toxicity seen in sulfonamide-based drugs .
- Enzyme Inhibition : The thioether and acetamide groups suggest affinity for cysteine proteases or kinases, similar to piperidine-thiadiazole hybrids () .
- Synthetic Challenges : Multi-step synthesis and purification of bis-heterocycles remain a hurdle, though methods from (using POCl₃ cyclization) could be adapted .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer: Synthesis optimization involves multi-step reactions, starting with cyclization of thiosemicarbazide derivatives under basic conditions to form the thiadiazole core. Subsequent coupling reactions (e.g., with isobutyramide moieties) require catalysts like EDCI and triethylamine. Key parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, acetone) improve reaction efficiency .
- Temperature control: Maintaining 60–80°C during coupling prevents side reactions .
- Purification: Recrystallization from ethanol or methanol enhances purity .
Yield optimization may require iterative adjustments to stoichiometry and reaction time .
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure?
- Methodological Answer:
- NMR spectroscopy (1H, 13C): Confirms substituent positions and hydrogen bonding patterns. For example, NH protons in the thiadiazole ring appear as broad singlets in DMSO-d6 .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns, critical for detecting impurities .
- X-ray crystallography: Resolves 3D conformation, aiding in understanding π-stacking interactions and binding site compatibility .
Q. How can researchers conduct initial biological activity screening for antimicrobial potential?
- Methodological Answer:
- Assay selection: Use standardized microdilution assays (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Controls: Include reference drugs (e.g., ciprofloxacin) and solvent-only controls.
- Dose-response analysis: Determine MIC (Minimum Inhibitory Concentration) values, with thiadiazole derivatives typically showing activity at 8–32 µg/mL .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?
- Methodological Answer:
- Substituent variation: Modify the thiadiazole’s 5-methyl group or isobutyramide chain to alter lipophilicity and target affinity. For example:
| Substituent | Biological Effect |
|---|---|
| Amino group (e.g., 5-amino-thiadiazole) | Increases DNA intercalation |
| Sulfonamide (e.g., acetazolamide analogs) | Enhances enzyme inhibition (e.g., carbonic anhydrase) |
- In vitro testing: Use NCI-60 cell lines to screen for cytotoxicity (IC50 values). Derivatives with trifluoromethyl groups show improved potency (IC50 < 10 µM) .
- Computational modeling: Perform docking studies with targets like topoisomerase II or EGFR to prioritize synthetic targets .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer:
- Pharmacokinetic profiling: Use HPLC or LC-MS to assess bioavailability and metabolism. Thiadiazole derivatives often exhibit poor solubility, requiring formulation adjustments (e.g., nanoemulsions) .
- Animal models: Compare results across multiple models (e.g., xenograft vs. syngeneic) to account for immune system variability.
- Dose optimization: Adjust dosing schedules based on plasma half-life (e.g., QD vs. BID regimens) to maintain therapeutic levels .
Q. How should researchers address contradictory cytotoxicity data across studies?
- Methodological Answer:
- Purity validation: Confirm compound integrity via HPLC (>95% purity) and elemental analysis .
- Assay standardization: Use identical cell lines (e.g., MCF-7 for breast cancer), passage numbers, and incubation times (e.g., 48–72 hours).
- Meta-analysis: Statistically aggregate data from independent studies to identify outliers. For example, conflicting IC50 values may arise from differences in ATP-based vs. resazurin assays .
Data Analysis and Experimental Design
Q. What methodologies are recommended for analyzing the compound’s mechanism of action?
- Methodological Answer:
- Enzyme inhibition assays: Measure activity against targets like carbonic anhydrase or kinases using fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate) .
- Apoptosis markers: Use flow cytometry to quantify Annexin V/PI staining in treated cells .
- Transcriptomics: Perform RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK signaling) .
Q. How can researchers validate the compound’s selectivity between cancerous and normal cells?
- Methodological Answer:
- Differential cytotoxicity assays: Compare IC50 values in cancer cells (e.g., HeLa) vs. non-cancerous lines (e.g., HEK-293). Selectivity indices >3 indicate therapeutic potential .
- Toxicity profiling: Assess hepatotoxicity (ALT/AST levels) and renal function (BUN/creatinine) in rodent models .
Advanced Synthesis Challenges
Q. What steps mitigate side reactions during the synthesis of disubstituted thiadiazole derivatives?
- Methodological Answer:
- Protecting groups: Use tert-butoxycarbonyl (Boc) for amine protection during acylation .
- Low-temperature coupling: Perform reactions at 0–4°C to prevent racemization or oxidation .
- In situ monitoring: Employ TLC or FTIR to track reaction progress and terminate at optimal conversion .
Q. How can computational tools streamline the design of novel analogs?
- Methodological Answer:
- QSAR modeling: Use software like Schrödinger or MOE to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .
- Molecular dynamics simulations: Predict binding stability with targets (e.g., tubulin) over 100-ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
